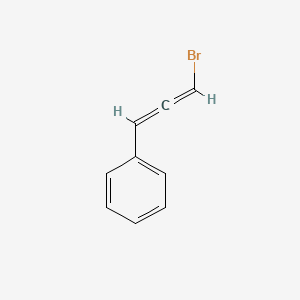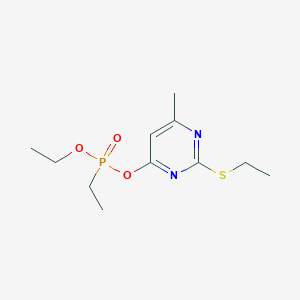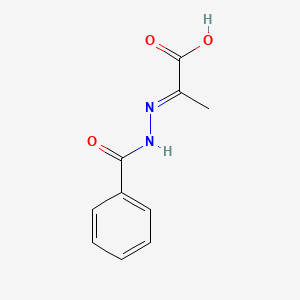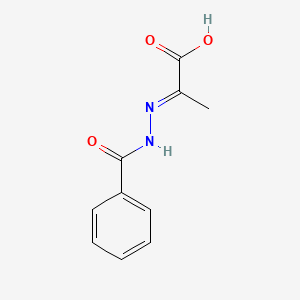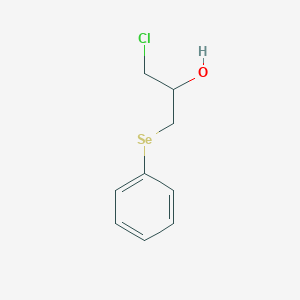
2-Propanol, 1-chloro-3-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-chloro-3-(phenylseleno)- is an organic compound that features a unique combination of chlorine and phenylseleno groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(phenylseleno)- typically involves the reaction of 2-propanol with phenylselenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the phenylseleno group. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-chloro-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Simpler alcohols.
Substitution: Functionalized propanol derivatives with various substituents.
Aplicaciones Científicas De Investigación
2-Propanol, 1-chloro-3-(phenylseleno)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phenylseleno groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-chloro-3-(phenylseleno)- involves its interaction with molecular targets through the phenylseleno group. This group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated by its ability to modulate the activity of enzymes and other proteins involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-methyl-2-propanol
- (±)-3-Chloro-1,2-propanediol
- 1-Chloro-3-phenyl-2-propanol
Uniqueness
2-Propanol, 1-chloro-3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25570-57-4 |
|---|---|
Fórmula molecular |
C9H11ClOSe |
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
1-chloro-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClOSe/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Clave InChI |
ZZXVKDQQTIQBQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)
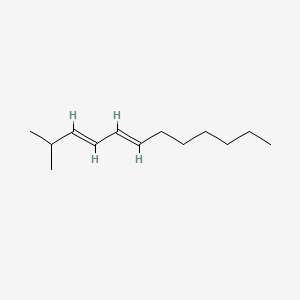
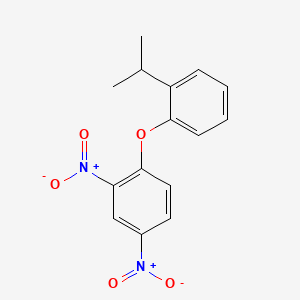
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)
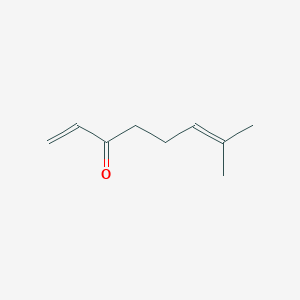

![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
